molecular formula C7H9NO3 B13953714 2-Amino-4,5-dimethylfuran-3-carboxylic acid

2-Amino-4,5-dimethylfuran-3-carboxylic acid

Cat. No.: B13953714
M. Wt: 155.15 g/mol
InChI Key: XGYGFKDIRPTZIH-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylfuran-3-carboxylic acid is a heterocyclic organic compound with a furan ring substituted with amino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylfuran-3-carboxylic acid typically involves the reaction of substituted furans with appropriate reagents. One common method includes the reaction of 2,5-dimethylfuran with nitrating agents to introduce the amino group, followed by carboxylation to form the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and carboxylation under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,5-dimethylfuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-4,5-dimethylfuran-3-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10)

InChI Key

XGYGFKDIRPTZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)O)N)C

Origin of Product

United States

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